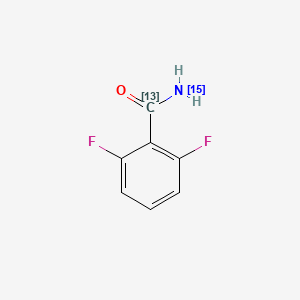
2,6-difluoro(15N)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Difluoro(15N)benzamide is a fluorinated benzamide derivative, characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring and a nitrogen isotope (^15N) in the amide group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-difluoro(15N)benzamide typically involves the fluorination of benzamide precursors. One common method includes the reaction of 2,6-difluorobenzoic acid with ammonia or an amine source containing the ^15N isotope. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms and the incorporation of the ^15N isotope.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization and chromatography, are employed to obtain high-purity products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically involving strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles like hydroxide, alkoxide, or amine groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Nucleophiles (e.g., hydroxide, alkoxide), polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Substituted benzamides, phenols.
科学研究应用
2,6-Difluoro(15N)benzamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to act as a fluorinated probe.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties, such as increased stability and reactivity.
作用机制
The mechanism of action of 2,6-difluoro(15N)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The ^15N isotope can be used in nuclear magnetic resonance (NMR) studies to investigate the compound’s binding dynamics and conformational changes.
相似化合物的比较
2,6-Difluorobenzamide: Lacks the ^15N isotope, used in similar applications but with different isotopic labeling.
2,4-Difluorobenzamide: Fluorine atoms at different positions, leading to variations in chemical reactivity and biological activity.
3,5-Difluorobenzamide: Another positional isomer with distinct properties and applications.
Uniqueness: 2,6-Difluoro(15N)benzamide is unique due to the presence of the ^15N isotope, which provides valuable insights in NMR studies and enhances its utility in research applications. The specific positioning of fluorine atoms also contributes to its distinct chemical and biological properties.
属性
CAS 编号 |
1173021-01-6 |
|---|---|
分子式 |
C7H5F2NO |
分子量 |
159.10 g/mol |
IUPAC 名称 |
2,6-difluoro(15N)benzamide |
InChI |
InChI=1S/C7H5F2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i7+1,10+1 |
InChI 键 |
AVRQBXVUUXHRMY-ZCIFZXMMSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)F)[13C](=O)[15NH2])F |
规范 SMILES |
C1=CC(=C(C(=C1)F)C(=O)N)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


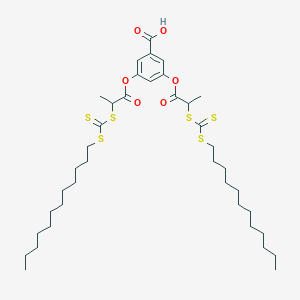
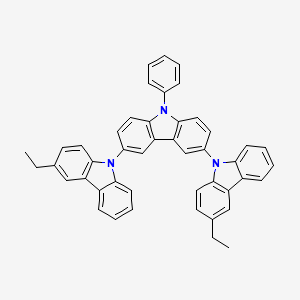

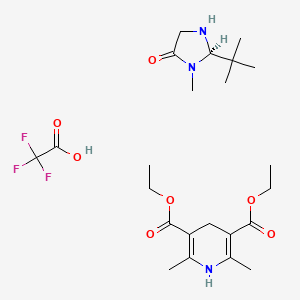

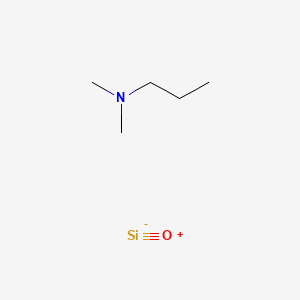
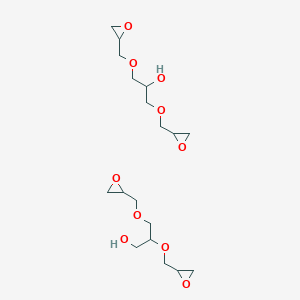


![(1R,4S,12S,13R,16S)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12059612.png)


![2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid](/img/structure/B12059632.png)

